molecular formula C12H24 B1336143 5-Dodecene CAS No. 7206-28-2

5-Dodecene

Cat. No.: B1336143
CAS No.: 7206-28-2
M. Wt: 168.32 g/mol
InChI Key: ZOKYTRIEIDWYSG-PKNBQFBNSA-N
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Description

5-Dodecene is an organic compound with the molecular formula C₁₂H₂₄. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound consists of a chain of twelve carbon atoms with a double bond located between the fifth and sixth carbon atoms. This compound is known for its applications in various industrial processes and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Dodecene can be synthesized through several methods, including the oligomerization of light olefins such as propene and butene. This process typically involves the use of acidic catalysts like solid phosphoric acid or zeolites. The reaction conditions for oligomerization usually include a pressure of 65 bar and a temperature of 180°C . The product is then distilled to obtain this compound in the desired purity.

Industrial Production Methods

In industrial settings, this compound is produced through the oligomerization of light olefins. The process involves the use of solid phosphoric acid or zeolite catalysts to facilitate the reaction. The reaction mixture is then subjected to distillation to separate this compound from other by-products .

Chemical Reactions Analysis

Types of Reactions

5-Dodecene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dodecanol or dodecanoic acid.

    Hydrogenation: The double bond in this compound can be hydrogenated to form dodecane.

    Halogenation: this compound reacts with halogens such as chlorine or bromine to form dihaloalkanes.

    Hydroformylation: This reaction involves the addition of a formyl group to the double bond, resulting in the formation of aldehydes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Hydrogenation: This reaction typically requires a catalyst such as palladium or platinum and is carried out under hydrogen gas.

    Halogenation: Halogenation reactions are usually conducted at room temperature with halogen gases.

    Hydroformylation: This reaction requires a catalyst such as rhodium or cobalt and is carried out under high pressure and temperature.

Major Products

    Oxidation: Dodecanol, dodecanoic acid

    Hydrogenation: Dodecane

    Halogenation: Dihaloalkanes

    Hydroformylation: Aldehydes

Scientific Research Applications

5-Dodecene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Dodecene involves its interaction with various molecular targets and pathways. In chemical reactions, the double bond in this compound serves as a reactive site for various transformations. For example, in hydrogenation reactions, the double bond is reduced to a single bond, resulting in the formation of dodecane. In oxidation reactions, the double bond is converted to a hydroxyl or carboxyl group, forming dodecanol or dodecanoic acid, respectively .

Comparison with Similar Compounds

5-Dodecene can be compared with other similar alkenes, such as:

    1-Dodecene: An alkene with the double bond at the first carbon atom.

    2-Dodecene: An alkene with the double bond at the second carbon atom.

    3-Dodecene: An alkene with the double bond at the third carbon atom.

    4-Dodecene: An alkene with the double bond at the fourth carbon atom.

Uniqueness

The uniqueness of this compound lies in the position of its double bond, which affects its reactivity and the types of products formed in chemical reactions. The position of the double bond also influences the compound’s physical properties, such as boiling point and solubility .

Properties

IUPAC Name

(E)-dodec-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8,10,12H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKYTRIEIDWYSG-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880842
Record name (E)-5-dodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7206-16-8, 7206-28-2
Record name (E)-5-dodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z)-dodec-5-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-dodecene interact with palladium(II) in the context of nuclear fuel processing?

A1: [] Research indicates that this compound plays a significant role in the extraction of palladium(II) during the processing of spent nuclear fuel. Specifically, this compound, present as a degradation product in the organic phase (TBP diluted in TPH), interacts with palladium(II) ions in the aqueous nitric acid phase. This interaction leads to the formation of a ternary complex involving this compound, palladium(II), and tri-n-butylphosphate (TBP) molecules, along with nitrate ions. This complex facilitates the transfer of palladium(II) into the organic phase. Interestingly, a portion of the extracted palladium(II) then oxidizes this compound, converting it into a ketone, while itself being reduced to metallic palladium, which precipitates out as a black solid. This phenomenon contributes to the fouling observed in nuclear fuel processing equipment.

Q2: What is the significance of this compound's role in palladium precipitation in nuclear fuel processing?

A2: [] The formation of metallic palladium precipitates due to the interaction between this compound and palladium(II) poses a significant challenge in nuclear fuel reprocessing. These precipitates, along with other organic compounds like cyanides and carboxylates of palladium, contribute to the fouling of equipment. This fouling can hinder the efficiency and longevity of the PUREX process, highlighting the need to understand and mitigate the underlying chemical reactions. Further research on alternative solvents or strategies to minimize this compound formation could improve the sustainability of nuclear fuel reprocessing.

Q3: Besides its presence in nuclear fuel processing, is this compound found in other contexts?

A3: [] Yes, this compound is also identified as a constituent of the essential oil extracted from Eryngium foetidum L., commonly known as culantro. While not the most abundant component, its presence contributes to the complex aroma profile of the plant.

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